molecular formula C13H16ClNO2 B2637027 2-Chloro-N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]acetamide CAS No. 1225836-64-5

2-Chloro-N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]acetamide

Cat. No.: B2637027
CAS No.: 1225836-64-5
M. Wt: 253.73
InChI Key: YZCRYHLWIVCWMA-UHFFFAOYSA-N
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Description

2-Chloro-N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]acetamide is an organic compound with the molecular formula C13H16ClNO2 and a molecular weight of 253.72 g/mol . Its structure features a 2,3-dihydro-1H-indene (hydrindene) moiety linked via an ether chain to a 2-chloroacetamide group, a functional group known for its reactivity and utility in chemical synthesis. This structure makes it a valuable building block or intermediate in medicinal and organic chemistry research. Compounds containing the chloroacetamide group are frequently employed in the synthesis of more complex molecules, particularly through nucleophilic substitution reactions, where the chlorine atom can be displaced by various nucleophiles such as amines, thiols, and alcohols . Research into structurally related acetamide compounds highlights their potential significance in drug discovery, with some acting as key intermediates for active pharmaceutical ingredients. For instance, certain acetamide derivatives have been investigated for their role as glucokinase activators, which are relevant for researching treatments for metabolic disorders like type 2 diabetes . This compound is intended for research and development purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate precautions, referring to the Safety Data Sheet for comprehensive hazard and handling information.

Properties

IUPAC Name

2-chloro-N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO2/c14-9-13(16)15-6-7-17-12-5-4-10-2-1-3-11(10)8-12/h4-5,8H,1-3,6-7,9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZCRYHLWIVCWMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)OCCNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]acetamide typically involves the reaction of 2,3-dihydro-1H-inden-5-ol with 2-chloro-N-(2-chloroethyl)acetamide. The reaction is carried out under basic conditions, often using a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the indene derivative attacks the chloroacetamide, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The indene moiety can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The chloroacetamide group can be reduced to form amines.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) can be used under basic conditions.

Major Products

    Oxidation: Indene ketones or carboxylic acids.

    Reduction: Corresponding amines.

    Substitution: Derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

2-Chloro-N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]acetamide involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The indene moiety can interact with hydrophobic pockets, while the chloroacetamide group can form covalent bonds with nucleophilic residues.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-chloro-N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]acetamide with key analogs, focusing on structural variations, molecular properties, and functional implications.

Table 1: Structural and Molecular Comparison

Compound Name Key Substituents Molecular Formula Molecular Weight Key Differences vs. Target Compound References
Target : this compound 2,3-Dihydroindenyloxyethyl C₁₃H₁₆ClNO₂ 265.73 g/mol N/A -
N-(2,3-Dihydro-1H-inden-5-yl)-2-(2-fluorophenoxy)acetamide 2-Fluorophenoxy, indenyl C₁₇H₁₆FNO₂ 297.31 g/mol Fluorophenoxy replaces ethyl-dihydroindenyloxy
N-(1-Acetyl-2,3-dihydro-1H-indol-5-yl)-2-chloroacetamide Acetylated indole ring C₁₂H₁₃ClN₂O₂ 252.70 g/mol Indole (N-containing) vs. indene system
2-Chloro-N-[2-(3-fluorophenoxy)ethyl]acetamide 3-Fluorophenoxyethyl C₁₀H₁₁ClFNO₂ 247.65 g/mol Simple fluorophenoxy chain vs. bicyclic indene
2-Chloro-N-[2-(4-chlorophenyl)ethyl]acetamide 4-Chlorophenethyl C₁₀H₁₁Cl₂NO 244.11 g/mol Chlorophenyl vs. dihydroindenyloxyethyl
1-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]piperazine Piperazine substituent C₁₅H₂₂N₂O 246.35 g/mol Piperazine replaces acetamide

Key Structural and Functional Insights

Substituent Effects on Reactivity and Binding Fluorinated Analogs (): The introduction of fluorine in analogs like N-(2,3-dihydro-1H-inden-5-yl)-2-(2-fluorophenoxy)acetamide enhances electronegativity and metabolic stability compared to the target compound’s dihydroindenyloxy group. Fluorine’s small size and high electronegativity may improve receptor binding in medicinal applications . Indole vs. Indole derivatives are common in pharmaceuticals (e.g., serotonin analogs), suggesting the target compound’s indene system may offer distinct pharmacokinetic profiles .

Conformational Rigidity and Lipophilicity The dihydroindenyloxyethyl group in the target compound imposes steric constraints and increases lipophilicity compared to simpler phenoxyethyl chains (e.g., 2-chloro-N-[2-(3-fluorophenoxy)ethyl]acetamide). This could enhance membrane permeability or prolong half-life in biological systems .

Agrochemical Relevance () Chloroacetamides like 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide () are widely used as herbicides.

Synthetic and Crystallographic Considerations

  • Crystallographic data for analogs (e.g., ) reveal that substituents influence dihedral angles and hydrogen-bonding patterns. The target compound’s bicyclic system may adopt distinct conformations, affecting solid-state packing or solubility .

Biological Activity

Chemical Identity
2-Chloro-N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]acetamide is an organic compound with the molecular formula C13H16ClNO2C_{13}H_{16}ClNO_2 and a molecular weight of 253.72 g/mol. Its structure features a chloro group and an indene-derived moiety, which may contribute to its biological activities.

CAS Number : 1225836-64-5
IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The indene moiety may interact with specific receptors or enzymes, while the amide group can form hydrogen bonds with target proteins, modulating their activity. This dual interaction mechanism suggests potential applications in pharmacology.

Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit anti-inflammatory properties. For instance, studies have shown that related indene derivatives can inhibit the NF-κB signaling pathway, which plays a crucial role in inflammatory responses.

Neuroprotective Effects

There is emerging evidence that compounds with similar structures can exhibit neuroprotective effects. For instance, derivatives containing indene rings have demonstrated the ability to protect neuronal cells from oxidative stress and apoptosis in vitro.

Table of Biological Activities

Activity Type Evidence Level Mechanism
Anti-inflammatoryModerateInhibition of NF-κB signaling
AntimicrobialPreliminaryInhibition of bacterial growth
NeuroprotectiveEmergingProtection against oxidative stress

Case Study 1: Anti-inflammatory Activity

A study published in a peer-reviewed journal highlighted the anti-inflammatory effects of indene derivatives. Researchers found that these compounds could significantly reduce the production of pro-inflammatory cytokines in cell cultures. The specific mechanisms involved the modulation of signaling pathways associated with inflammation.

Case Study 2: Neuroprotection

In a separate investigation, researchers evaluated the neuroprotective effects of indene-based compounds in models of neurodegenerative diseases. The results indicated that these compounds could reduce neuronal cell death induced by oxidative stress and improve cognitive function in animal models.

Research Findings Summary

Recent literature reviews have emphasized the potential of indene derivatives as promising candidates for drug development due to their diverse biological activities. While specific studies on this compound are scarce, related compounds show significant promise in various therapeutic contexts.

Q & A

Q. What are optimized synthetic routes for 2-Chloro-N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]acetamide, and how can reaction yields be maximized?

  • Methodological Answer : The synthesis typically involves coupling chloroacetyl chloride with an amine precursor under controlled conditions. Key steps include:
  • Amide Formation : Reacting 2-(2,3-dihydro-1H-inden-5-yloxy)ethylamine with chloroacetyl chloride in chloroform at 0–5°C, followed by stirring until completion (monitored via TLC) .
  • Solvent Optimization : Use of aprotic solvents (e.g., DMF) with bases like triethylamine to neutralize HCl byproducts and improve reaction efficiency .
  • Yield Enhancement : Multi-step purification via recrystallization (e.g., pet-ether) or column chromatography to isolate the product with >90% purity .

Q. Which analytical techniques are critical for characterizing the purity and structural integrity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the indenyloxy ethyl group (δ 6.8–7.2 ppm for aromatic protons) and acetamide carbonyl (δ 170–175 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]+ at m/z 294.08) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) ensures >98% purity, while TLC (silica gel, ethyl acetate/hexane) monitors reaction progress .

Q. How does the compound’s solubility profile influence experimental design in biological assays?

  • Methodological Answer :
  • Solvent Selection : The compound is sparingly soluble in water but dissolves in DMSO (50–100 mg/mL), requiring stock solutions to be prepared in DMSO and diluted in aqueous buffers (≤1% DMSO final concentration) .
  • Stability Testing : Pre-incubation stability studies in PBS (pH 7.4) at 37°C for 24 hours confirm no degradation (HPLC monitoring) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of amide bond formation in this compound’s synthesis?

  • Methodological Answer :
  • Electrophilic Reactivity : Chloroacetyl chloride’s electron-withdrawing chloro group increases the electrophilicity of the carbonyl carbon, favoring nucleophilic attack by the amine .
  • Steric Effects : The indenyloxy group’s steric bulk may slow reaction rates, necessitating prolonged stirring (6–12 hours) for complete conversion .
  • Computational Modeling : Density Functional Theory (DFT) calculations predict transition-state geometries, identifying energy barriers for competing pathways .

Q. How do structural modifications (e.g., halogen substitution) impact biological activity, and how can this be systematically tested?

  • Methodological Answer :
  • SAR Studies : Synthesize analogs with fluoro, bromo, or methyl substituents on the indene ring. Test in receptor binding assays (e.g., GPCR targets) to correlate substituent effects with IC₅₀ values .
  • Cellular Assays : Evaluate cytotoxicity (MTT assay) and apoptosis induction (caspase-3 activation) in cancer cell lines (e.g., HeLa) to identify structure-activity trends .

Q. What contradictions exist in reported synthesis yields, and how can they be resolved?

  • Methodological Answer :
  • Data Discrepancies : Yields range from 60% (one-step synthesis) to 85% (multi-step with intermediate purification). Contradictions arise from solvent polarity (DMF vs. chloroform) and catalyst use (e.g., NaHCO₃ vs. triethylamine) .
  • Resolution Strategy : Design a Design of Experiments (DoE) approach to test variables (temperature, solvent, base) and identify optimal conditions via response surface modeling .

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